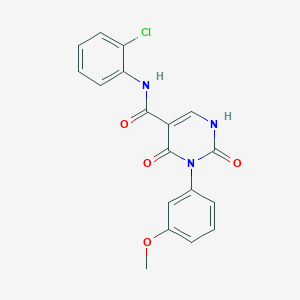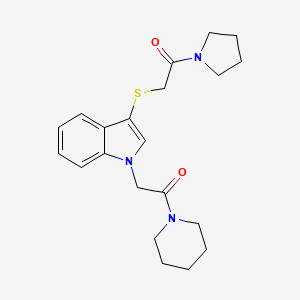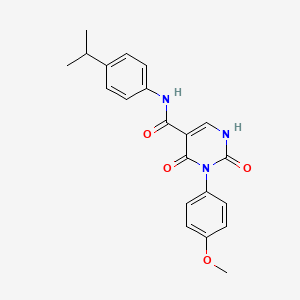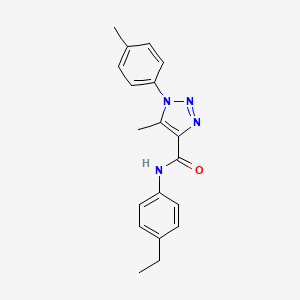![molecular formula C22H22N4O4S B11288659 N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11288659.png)
N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide (let’s call it Compound X ) is a synthetic organic molecule. Its structure combines elements from various heterocyclic rings, making it intriguing for both chemical and biological studies.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The preparation of Compound X typically involves several synthetic steps. One common approach starts with furan-2-carboxaldehyde, which undergoes a Mannich reaction with an amine (e.g., methylamine) to form the furan-2-ylmethylamine intermediate. Subsequent cyclization and functional group transformations yield Compound X.
Ring-Closing Metathesis (RCM): Another strategy employs RCM reactions to form the complex bicyclic core of Compound X. RCM is catalyzed by transition metal complexes and allows efficient ring closure.
Industrial Production:: Industrial-scale production of Compound X remains limited due to its intricate structure. Researchers primarily synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity:: Compound X can participate in various reactions:
Oxidation: Oxidation of the thia and furan moieties can lead to new functional groups.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the furan-2-ylmethyl group.
Cyclization: Intramolecular cyclizations play a crucial role in its synthesis.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Cyclization: Transition metal catalysts (e.g., Grubbs’ catalyst for RCM).
Major Products:: The specific products depend on the reaction conditions and functional groups involved. Isolated intermediates during synthesis are essential for further characterization.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Its conjugated system makes it interesting for organic electronics and optoelectronic devices.
Bioconjugation: The furan-2-ylmethyl group allows site-specific modification of biomolecules.
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
While Compound X is relatively rare, we can compare it to other related compounds:
Compound Y: A structurally similar compound with a different substituent on the furan ring.
Compound Z: A related heterocyclic molecule with a similar core but distinct functional groups.
Remember that Compound X’s uniqueness lies in its intricate fusion of heterocycles, making it a captivating subject for scientific exploration.
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide |
InChI |
InChI=1S/C22H22N4O4S/c1-12-24-18-15-7-13-11-30-22(2,3)8-16(13)25-20(15)31-19(18)21(28)26(12)10-17(27)23-9-14-5-4-6-29-14/h4-7H,8-11H2,1-3H3,(H,23,27) |
InChI Key |
WEFPHWQPDUBGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CO3)SC4=C2C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-N-(3-phenylpropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11288586.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11288593.png)
![Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11288599.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11288612.png)

![[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11288628.png)

![N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11288647.png)
![1-[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2-methoxyethanone](/img/structure/B11288648.png)

![3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11288658.png)
![{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11288662.png)
